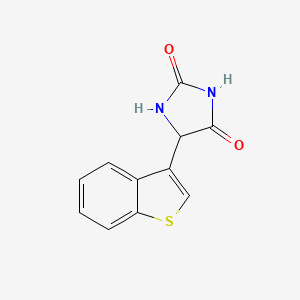

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(1-benzothiophen-3-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c14-10-9(12-11(15)13-10)7-5-16-8-4-2-1-3-6(7)8/h1-5,9H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAGVZNIDXBAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C3C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Amino Acid and Isocyanate Reaction

A widely used method for preparing imidazolidine-2,4-dione derivatives involves the reaction of amino acids with phenyl isocyanates or related isocyanate derivatives, followed by acid hydrolysis to form the hydantoin ring.

-

- The amino acid derivative (e.g., benzothiophene-3-ylglycine or analogous compound) is reacted with phenyl isocyanate under controlled conditions.

- The intermediate formed undergoes acid hydrolysis to close the imidazolidine-2,4-dione ring.

- The product is isolated by recrystallization, often from ethanol/water mixtures.

-

- This method allows for the incorporation of various aryl groups at the 5-position by selecting the appropriate amino acid derivative.

- Mild reaction conditions and straightforward purification steps.

Modified Acylation and Substitution on Preformed Imidazolidine-2,4-dione

Another approach involves starting with 5,5-disubstituted imidazolidine-2,4-dione cores and performing acylation or nucleophilic substitution reactions to introduce aryl or heteroaryl substituents.

-

- The parent imidazolidine-2,4-dione is reacted with acyl chlorides, chloroformate esters, or other electrophilic reagents in solvents like acetone or ethanol.

- Refluxing the mixture for several hours facilitates substitution at the nitrogen or carbon atoms of the ring.

- The reaction mixture is concentrated, cooled, and the product precipitated and purified by recrystallization.

Specific Synthesis of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione

While direct synthetic protocols for this specific compound are less commonly detailed in open literature, the general approach would involve:

- Starting Material: 3-benzothienyl-substituted amino acid or equivalent precursor.

- Cyclization: Reaction with isocyanates or urea derivatives to form the imidazolidine-2,4-dione ring.

- Purification: Recrystallization from ethanol or ethanol/water mixtures.

This approach is consistent with the methodologies used for similar aryl-substituted imidazolidine-2,4-dione compounds.

Comparative Data Table of Preparation Methods

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

- 1H NMR shows disappearance of N-H protons upon substitution and appearance of new methyl or acyl signals.

- 13C NMR confirms carbonyl carbons (C2=O, C4=O) and aromatic carbons of benzothiophene.

-

- Molecular ion peaks correspond to expected molecular weights.

- Fragmentation patterns support the presence of benzothiophene and imidazolidine-2,4-dione moieties.

-

- Characteristic absorption bands for N-H, C=O (amide and imide), and aromatic rings.

These analytical data confirm the successful synthesis and purity of the target compound and its derivatives.

Summary and Research Findings

- The synthesis of this compound typically follows classical hydantoin preparation methods, adapted to incorporate the benzothiophene substituent.

- Amino acid and isocyanate cyclization is a reliable and versatile route, offering good yields and structural diversity.

- Post-synthetic modifications such as acylation and methylation on the imidazolidine-2,4-dione core allow further functionalization.

- Spectroscopic and analytical methods provide robust confirmation of structure and purity.

- These methods are supported by peer-reviewed studies and established synthetic organic chemistry protocols, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidazolidine-2,4-dione core to imidazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of imidazolidine compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The presence of the benzothienyl group may enhance the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : There is emerging evidence suggesting that imidazolidine derivatives can possess anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation, particularly in human colorectal carcinoma cell lines. The mechanism appears to involve interference with cellular pathways essential for cancer cell survival.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several imidazolidine derivatives against common pathogens. The results indicated that compounds similar to 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria as well as fungi. This suggests promising potential for further development as antimicrobial agents.

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 2.54 | Escherichia coli |

| Compound C | 2.65 | Candida albicans |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of imidazolidine derivatives were synthesized and tested against human colorectal carcinoma cells (HCT116). Notably, certain derivatives showed IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential efficacy in cancer treatment.

| Compound Name | IC50 (µM) | Comparison to 5-FU |

|---|---|---|

| Compound D | 4.53 | More potent |

| Compound E | 5.85 | Comparable |

| 5-FU | 9.99 | Standard |

Industrial Applications

Beyond medicinal uses, this compound has potential applications in:

- Material Science : Its unique chemical properties may allow it to be used as a building block in the synthesis of novel materials or polymers.

- Pharmaceutical Development : Given its biological activities, this compound could serve as a lead structure for developing new drugs targeting infections or cancer.

Mechanism of Action

The mechanism of action of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to the voltage-gated sodium channels in neurons, thereby inhibiting excessive neuronal firing . The antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Arylideneimidazolidine-2,4-diones

Key Observations :

- Electronic and Steric Effects: The benzothienyl group is more electron-rich and bulky compared to phenyl or indolyl substituents.

- Methoxy and fluoro substituents on the arylidene group influence receptor selectivity (e.g., α1-adrenergic vs. serotonin receptors), indicating that the benzothienyl group’s sulfur atom could introduce unique pharmacological profiles .

Physicochemical and Spectroscopic Properties

Table 3: UV Absorption Properties of Selected Hydantoins

The benzothienyl group’s extended conjugation and sulfur atom may induce a bathochromic shift in UV absorption compared to phenyl or indolyl analogs, making it a candidate for UV-filter applications .

Biological Activity

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione is a compound that has attracted attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and antiviral effects, and summarizes relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine core, which is known for its pharmacological significance. The presence of the benzothienyl group enhances its biological activity by potentially influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that imidazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazolidine-2,4-dione can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against resistant strains of Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 - 25 | |

| Escherichia coli | 25 - 50 | ||

| Pseudomonas aeruginosa | 50 - 100 |

Antitumor Activity

The potential antitumor effects of imidazolidine derivatives have been explored in various studies. For example, compounds based on the imidazolidine scaffold have shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and PC-3M (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Antitumor Activity Against Human Cancer Cell Lines

Antiviral Activity

The antiviral potential of imidazolidine derivatives has also been investigated. Some studies suggest that these compounds can inhibit viral replication in vitro, particularly against RNA viruses. The specific mechanisms may involve interference with viral entry or replication processes .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Many derivatives target specific enzymes crucial for microbial survival or cancer cell proliferation.

- Membrane Disruption : Some compounds may disrupt microbial membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, promoting cell death.

Case Studies

Several case studies have highlighted the efficacy of imidazolidine derivatives in clinical or preclinical settings:

- A study focused on a series of synthesized imidazolidine derivatives demonstrated significant antibacterial activity against resistant bacterial strains, emphasizing their potential as new therapeutic agents .

- In another investigation, a subset of these compounds was tested for antitumor efficacy in vivo, showing promising results in reducing tumor size in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving benzothiophene derivatives and imidazolidine precursors. For example, refluxing with sodium acetate in acetic acid (3–5 hours) is a common method to promote cyclization and crystallization . Reaction temperature, solvent polarity, and catalyst selection (e.g., sodium acetate vs. other bases) critically affect yield and purity. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of the compound?

- Methodological Answer :

- NMR : Analyze proton environments of the benzothiophene and imidazolidine moieties. For instance, the thiophene protons typically resonate at δ 7.2–7.8 ppm, while the imidazolidine carbonyl groups appear as distinct singlets near δ 170 ppm in NMR .

- IR : Confirm carbonyl stretching vibrations (C=O) at ~1750–1700 cm and thiophene ring vibrations at ~750–600 cm.

- MS : High-resolution ESI-MS can verify the molecular ion peak (e.g., calculated for : 274.04 g/mol) and fragmentation patterns .

Q. What purification techniques (e.g., recrystallization, chromatography) are effective post-synthesis?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid improves crystalline yield and purity . For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound while removing byproducts.

Advanced Research Questions

Q. How do computational quantum chemical calculations aid in predicting reaction pathways and intermediates for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates, such as the formation of the imidazolidine ring via nucleophilic attack. Reaction path search algorithms (e.g., GRRM) combined with quantum mechanics/molecular mechanics (QM/MM) simulations reduce trial-and-error experimentation by identifying energetically favorable pathways .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the synthesis?

- Methodological Answer :

- Data-Driven Iteration : Use computational software (e.g., Gaussian, ORCA) to re-optimize reaction parameters (e.g., solvent dielectric constant, temperature) when discrepancies arise. For example, if DFT predicts a low-energy intermediate not observed experimentally, revise solvation models or include explicit solvent molecules .

- Hybrid Workflows : Integrate high-throughput experimentation (HTE) with machine learning (ML) to cross-validate computational and empirical data. ML algorithms can identify overlooked variables (e.g., trace moisture) that affect reaction outcomes .

Q. What factorial design approaches are optimal for evaluating multiple variables in the compound’s bioactivity studies?

- Methodological Answer : A factorial design is suitable for screening variables like concentration, pH, and temperature. For example, to assess antimicrobial activity, design experiments with:

- Factors : Compound concentration (1–10 µM), incubation time (6–24 h), bacterial strain (Gram+/Gram−).

- Responses : Inhibition zone diameter, MIC values.

ANOVA analysis identifies significant interactions (e.g., concentration × strain) and optimizes conditions for follow-up studies .

Q. How does the compound’s electronic configuration influence its interactions with biological targets?

- Methodological Answer : Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO energies) predicts charge-transfer interactions with biological receptors. For instance, the electron-deficient imidazolidine-dione moiety may bind to cysteine residues in enzymes via nucleophilic attack, while the benzothiophene group enhances lipophilicity for membrane penetration .

Q. How can high-throughput screening identify structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Synthesize a library of analogs (e.g., substituting benzothiophene with thiazole or altering the imidazolidine substituents). Screen against targets (e.g., kinases, microbial strains) using 96-well plate assays. SAR trends can be visualized via heatmaps (e.g., bioactivity vs. substituent electronegativity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.